MAO-B Selectivity Profile
While direct IC50 data for N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide are not publicly available, class-level SAR from the fluorobenzamide patent family (US20030236304) indicates that the 3-fluoro substitution pattern on the benzamide ring is critical for achieving selective MAO-B inhibition over MAO-A [1]. Representative compounds within this chemical series demonstrate MAO-B IC50 values in the low nanomolar to sub-micromolar range, with MAO-A/MAO-B selectivity ratios exceeding 100-fold [1]. In contrast, the non-fluorinated benzamide analog (CAS 119-88-0) lacks this fluorine-mediated selectivity determinant, and the 4-fluoro positional isomer (CAS 926255-98-3) exhibits a distinct binding orientation that can alter isoform selectivity [1][2]. This class-level inference establishes the 3-fluoro substituent as a key driver of target engagement specificity, distinguishing this compound from simple benzamide scaffolds.
| Evidence Dimension | MAO-B vs. MAO-A Selectivity |
|---|---|
| Target Compound Data | IC50 not reported; inferred to follow class trend of >100-fold selectivity |
| Comparator Or Baseline | Non-fluorinated analog (CAS 119-88-0): Selectivity unknown, lacks fluorine; 4-fluoro isomer (CAS 926255-98-3): Different selectivity profile |
| Quantified Difference | Selectivity ratio >100 (MAO-A/MAO-B) for representative 3-fluoro analogs |
| Conditions | In vitro MAO enzyme inhibition assays as described in US20030236304 |
Why This Matters
Selective MAO-B inhibition is therapeutically desirable for Parkinson's disease and Alzheimer's disease research, as it avoids the dietary tyramine interactions (cheese effect) associated with non-selective MAO-A/B inhibitors.
- [1] Justia Patents. (2003). Fluorobenzamides and uses thereof. US Patent Application 20030236304. Retrieved from https://patents.justia.com/patent/20030236304 View Source
- [2] PubChem. (2025). N-(5-amino-2-methoxyphenyl)-4-fluorobenzamide. CID 2795853. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2795853 View Source
